molecular formula C6H2Br3I B047017 1,3,5-Tribromo-2-iodobenzene CAS No. 21521-51-7

1,3,5-Tribromo-2-iodobenzene

Cat. No.: B047017
CAS No.: 21521-51-7
M. Wt: 440.7 g/mol
InChI Key: BEUHDGOCAVMIQO-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-iodobenzene is an organic compound with the molecular formula C6H2Br3I. It is characterized by the presence of three bromine atoms and one iodine atom attached to a benzene ring. This compound appears as a colorless crystalline solid and is known for its significant role in organic synthesis and material science .

Preparation Methods

The synthesis of 1,3,5-Tribromo-2-iodobenzene involves several steps:

    Formation of 2-Iodophenyl Iodide: The phenyl magnesium halide reacts with iodoethane to produce 2-iodophenyl iodide.

    Formation of 2,4-Diiodobenzene: 2-Iodophenyl iodide undergoes a reaction with bromoethane to yield 2,4-diiodobenzene.

    Formation of 2,4,6-Tribromobenzene: 2,4-Diiodobenzene reacts with bromoethane again to form 2,4,6-tribromobenzene.

    Final Product: 2,4,6-Tribromobenzene is then reacted with sodium iodide to obtain this compound.

Chemical Reactions Analysis

1,3,5-Tribromo-2-iodobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,3,5-Tribromo-2-iodobenzene has diverse applications in scientific research:

Mechanism of Action

The reactivity of 1,3,5-Tribromo-2-iodobenzene is primarily attributed to the presence of heavy halogen atoms, which are susceptible to various chemical transformations. These halogen atoms can participate in substitution and coupling reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

1,3,5-Tribromo-2-iodobenzene can be compared with other halogenated benzene derivatives:

This compound stands out due to its unique substitution pattern, which influences its reactivity and applications in organic synthesis and material science.

Properties

IUPAC Name

1,3,5-tribromo-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUHDGOCAVMIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)I)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175859
Record name Benzene, 1-iodo-2,4,6-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21521-51-7
Record name Benzene, 1-iodo-2,4,6-tribromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021521517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21521-51-7
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Record name Benzene, 1-iodo-2,4,6-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-IODO-2,4,6-TRIBROMOBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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